Cas no 1005611-01-7 (4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol)

4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- AKOS B020560
- ART-CHEM-BB B020560
- 4-Amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
- 4-amino-3-(1,3-dimethylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione
- BBL016019
- STK312428
- 4H-1,2,4-triazole-3-thiol, 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-
- 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
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- MDL: MFCD04969801
- Inchi: 1S/C7H10N6S/c1-4-5(3-12(2)11-4)6-9-10-7(14)13(6)8/h3H,8H2,1-2H3,(H,10,14)
- InChI Key: BRPZVQZKECANKE-UHFFFAOYSA-N
- SMILES: S=C1NN=C(C2=CN(C)N=C2C)N1N
Computed Properties
- Exact Mass: 210.068766g/mol
- Monoisotopic Mass: 210.068766g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 104
- Molecular Weight: 210.26g/mol
4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol Security Information
- HazardClass:IRRITANT
4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A057155-1000mg |
4-Amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol |
1005611-01-7 | 1g |
$ 720.00 | 2022-06-08 | ||
Chemenu | CM483386-1g |
4-Amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol |
1005611-01-7 | 97% | 1g |
$264 | 2023-01-05 | |
abcr | AB379647-1g |
4-Amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol; . |
1005611-01-7 | 1g |
€317.00 | 2025-02-21 | ||
A2B Chem LLC | AI04951-25g |
4-Amino-5-(1,3-dimethyl-1h-pyrazol-4-yl)-4h-1,2,4-triazole-3-thiol |
1005611-01-7 | >95% | 25g |
$2384.00 | 2024-01-05 | |
A2B Chem LLC | AI04951-10g |
4-Amino-5-(1,3-dimethyl-1h-pyrazol-4-yl)-4h-1,2,4-triazole-3-thiol |
1005611-01-7 | >95% | 10g |
$1412.00 | 2024-01-05 | |
abcr | AB379647-5 g |
4-Amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol |
1005611-01-7 | 5 g |
€907.00 | 2023-07-19 | ||
TRC | A057155-500mg |
4-Amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol |
1005611-01-7 | 500mg |
$ 450.00 | 2022-06-08 | ||
abcr | AB379647-5g |
4-Amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol; . |
1005611-01-7 | 5g |
€877.00 | 2025-02-21 | ||
abcr | AB379647-10g |
4-Amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol; . |
1005611-01-7 | 10g |
€1357.00 | 2025-02-21 | ||
Ambeed | A621309-10g |
4-Amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol |
1005611-01-7 | 97% | 10g |
$2589.0 | 2024-04-26 |
4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol Related Literature
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
Additional information on 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
4-Amino-5-(1,3-Dimethyl-1H-Pyrazol-4-Yl)-4H-1,2,4-Triazole-3-Thiol: A Comprehensive Overview
The compound 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 1005611-01-7) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, which are known for their versatile applications in drug discovery and materials science. The structure of this molecule is characterized by a triazole ring system with substituents that confer unique chemical and biological properties.
The triazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. In this compound, the triazole ring is further substituted with an amino group (-NH2) at position 4 and a pyrazole moiety at position 5. The pyrazole group itself is a five-membered ring containing two nitrogen atoms and is substituted with two methyl groups at positions 1 and 3. This substitution pattern enhances the stability and reactivity of the molecule, making it a valuable substrate for further chemical modifications.
Recent studies have highlighted the importance of heterocyclic compounds like this one in the development of new drugs. The presence of multiple nitrogen atoms in the structure provides opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for drug-target binding. Additionally, the sulfur atom in the thiol group (-SH) at position 3 introduces another layer of functionality, enabling potential redox activity and metal-binding capabilities.
One of the most promising applications of this compound lies in its potential as a building block for more complex molecules. By modifying the substituents on the triazole and pyrazole rings, chemists can create derivatives with tailored properties. For instance, introducing electron-withdrawing or donating groups can alter the electronic characteristics of the molecule, influencing its reactivity and biological activity.
Recent research has also explored the use of heterocyclic thioethers like this compound in catalysis. The sulfur atom in the thiol group can act as a Lewis base, coordinating with metal centers to form catalytic complexes. This property makes it a candidate for use in transition metal-catalyzed reactions, such as cross-coupling reactions or asymmetric synthesis.
In terms of synthesis, this compound can be prepared through various routes. One common approach involves the reaction of an appropriate amino triazole derivative with a pyrazole aldehyde or ketone under acidic conditions. The formation of the C-N bond between the triazole ring and the pyrazole moiety typically occurs via nucleophilic attack by the amino group on the carbonyl carbon of the pyrazole derivative.
The chemical stability of this compound is another key factor to consider. Due to its aromaticity and conjugation within both rings, it exhibits good thermal stability under normal conditions. However, exposure to strong oxidizing agents or harsh acidic conditions may lead to decomposition or structural rearrangement.
From a pharmacological perspective, this compound has shown promise in preliminary studies as a potential antimicrobial agent. The combination of nitrogen-rich heterocycles and sulfur-containing functional groups may contribute to its ability to inhibit bacterial growth by interfering with essential cellular processes such as DNA replication or protein synthesis.
Moreover, recent advancements in computational chemistry have enabled researchers to model the interactions between this compound and various biological targets at an atomic level. These studies provide insights into how modifications to its structure could enhance its bioavailability or selectivity towards specific targets.
In conclusion, 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 1005611-01-7) is a versatile molecule with wide-ranging applications in chemistry and pharmacology. Its unique structure offers opportunities for further research into its properties and potential uses as a building block or functional material.
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